molecular formula C11H13NOS B13302136 N-(2-Methoxyethyl)-1-benzothiophen-7-amine

N-(2-Methoxyethyl)-1-benzothiophen-7-amine

Cat. No.: B13302136
M. Wt: 207.29 g/mol
InChI Key: KCYCLSBQDXQZEN-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-1-benzothiophen-7-amine is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is through the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions generally involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of N-(2-Methoxyethyl)-1-benzothiophen-7-amine may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2-Methoxyethyl)-1-benzothiophen-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.

Scientific Research Applications

N-(2-Methoxyethyl)-1-benzothiophen-7-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Methoxyethyl)-1-benzothiophen-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Methoxyethyl)-p-nitroaniline (MENA)
  • N-(2-Acetoxyethyl)-p-nitroaniline (ANA)

Uniqueness

N-(2-Methoxyethyl)-1-benzothiophen-7-amine is unique due to its benzothiophene core, which imparts distinct chemical and biological properties. Compared to similar compounds like MENA and ANA, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

N-(2-methoxyethyl)-1-benzothiophen-7-amine

InChI

InChI=1S/C11H13NOS/c1-13-7-6-12-10-4-2-3-9-5-8-14-11(9)10/h2-5,8,12H,6-7H2,1H3

InChI Key

KCYCLSBQDXQZEN-UHFFFAOYSA-N

Canonical SMILES

COCCNC1=CC=CC2=C1SC=C2

Origin of Product

United States

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